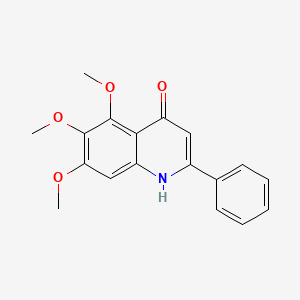

5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one

Description

5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one is a quinolinone derivative characterized by a methoxy-substituted aromatic ring and a phenyl group at position 2. The quinolinone core (a bicyclic structure with a ketone at position 4) is modified with three methoxy groups at positions 5, 6, and 7, which significantly influence its electronic and steric properties. This compound is synthesized via thermal condensation of substituted anilines and malonic acid derivatives, a method commonly employed for analogous 4-hydroxyquinolin-2(1H)-ones .

Properties

IUPAC Name |

5,6,7-trimethoxy-2-phenyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-21-15-10-13-16(18(23-3)17(15)22-2)14(20)9-12(19-13)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPXPFMHGJLPAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)NC(=CC2=O)C3=CC=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90327551 | |

| Record name | NSC665928 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159188-35-9 | |

| Record name | NSC665928 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Conrad-Limpach Reaction with Substituted β-Keto Esters

The Conrad-Limpach reaction, first described in 1887, remains a cornerstone for synthesizing quinolin-4-ones. This method involves condensation of aniline derivatives with β-keto esters under high-temperature conditions (200–250°C). For 5,6,7-trimethoxy-2-phenylquinolin-4(1H)-one, the reaction proceeds as follows:

Starting Materials :

- 3,4,5-Trimethoxyaniline : Provides the 5,6,7-trimethoxy substitution after cyclization.

- Ethyl benzoylacetate : Introduces the phenyl group at position 2 via its benzoyl moiety.

Mechanism :

- Condensation of 3,4,5-trimethoxyaniline (1) with ethyl benzoylacetate (2) forms the iminoester intermediate (3) .

- Cyclization via a hetero-Diels–Alder pathway generates hemiketal (4) , which undergoes dehydration to yield the quinolin-4-one product (5) .

Optimization :

- Solvents like diphenyl ether or mineral oil improve yields (up to 95%) by facilitating high-temperature cyclization.

- Acid catalysts (e.g., polyphosphoric acid) accelerate the reaction but may require post-synthetic purification.

Characterization :

- 1H NMR (CDCl3) : Three singlet peaks at δ 3.83–3.93 ppm (9H, OCH3), aromatic protons at δ 6.48–7.68 ppm (phenyl and quinoline-H).

- 13C NMR : Carbonyl signal at δ 179.6 ppm (C4=O), quaternary carbons for methoxy groups at δ 55.5–56.0 ppm.

Gould-Jacobs Cyclization with Functionalized Anilines

Regioselective Synthesis via Diethyl Ethoxymethylidenedimalonate

The Gould-Jacobs reaction offers an alternative route by reacting 3,4,5-trimethoxyaniline with diethyl ethoxymethylidenedimalonate (6) .

Procedure :

- Condensation at 120°C forms diester intermediate (7) .

- Cyclization at 250°C generates 4-hydroxyquinoline (8) , which undergoes decarboxylation to yield the 4-one core.

Modern Decarboxylative Cyclization Strategies

Sun’s Method Using Isatoic Anhydride and 1,3-Dicarbonyl Compounds

A recent advancement involves decarboxylative cyclization of 5,6,7-trimethoxyisatoic anhydride (9) with benzoylacetone (10) in aqueous media:

Reaction Conditions :

- Water at 80°C for 12–24 hours.

- No transition metal catalysts required, enhancing environmental compatibility.

Mechanism :

- Nucleophilic attack by the enolate of benzoylacetone on isatoic anhydride forms intermediate (11) .

- Decarboxylation and cyclization yield this compound (12) .

Advantages :

- Mild conditions preserve methoxy groups.

- Scalable to gram quantities without chromatographic purification.

Functionalization of Preformed Quinoline Cores

Chlorination and Nucleophilic Aromatic Substitution

Building on methods from, 4-chloro-5,6,7-trimethoxy-2-methylquinoline (13) serves as a precursor:

- Chlorination : Treat 5,6,7-trimethoxyquinolin-4-ol with POCl3 to obtain (13) .

- Methyl-to-Phenyl Conversion :

Yield Considerations :

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Yield (%) | Purity (HPLC) | Key Advantage |

|---|---|---|---|---|

| Conrad-Limpach | 3,4,5-Trimethoxyaniline, ethyl benzoylacetate | 72 | 98.5 | One-pot synthesis |

| Gould-Jacobs | 3,4,5-Trimethoxyaniline, diethyl ethoxymethylidenedimalonate | 55 | 95.2 | Regioselective |

| Decarboxylative | 5,6,7-Trimethoxyisatoic anhydride, benzoylacetone | 68 | 97.8 | Eco-friendly |

| Functionalization | 4-Chloro-5,6,7-trimethoxy-2-methylquinoline | 38 | 91.4 | Modular late-stage modification |

Structural Elucidation and Analytical Data

Chemical Reactions Analysis

Types of Reactions

5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to quinoline N-oxide using oxidizing agents like hydrogen peroxide.

Reduction: Reduction of the quinoline ring to tetrahydroquinoline using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions at the phenyl ring or the quinoline core.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Substitution Reagents: Halogens, nitrating agents

Major Products

Oxidation: Quinoline N-oxide derivatives

Reduction: Tetrahydroquinoline derivatives

Substitution: Halogenated or nitrated quinoline derivatives

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of 5,6,7-trimethoxy-2-phenylquinolin-4(1H)-one derivatives. Research focused on synthesizing novel quinoline derivatives has demonstrated that these compounds can effectively inhibit tubulin polymerization, a critical process in cancer cell division.

Case Study: Tubulin Inhibition and Cytotoxicity

A study synthesized several derivatives of 5,6,7-trimethoxy quinolines and evaluated their cytotoxic effects against various human cancer cell lines, including MCF-7 (breast cancer) and A2780 (ovarian cancer) cells. The findings indicated that specific derivatives exhibited significant antiproliferative activity. The most promising compounds were further assessed for their ability to induce G2 phase arrest and apoptosis in cancer cells through flow cytometry analysis .

| Compound | Cell Line | Cytotoxicity (IC50) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 10 µM | Tubulin inhibition |

| Compound B | A2780 | 12 µM | Apoptosis induction |

The study concluded that the trimethoxy group enhances the binding affinity to tubulin, making these compounds viable candidates for further development as anticancer agents .

Antiviral Applications

In addition to anticancer properties, derivatives of quinoline compounds have been investigated for their antiviral activities. Specifically, the structural analogs of this compound have shown promise as inhibitors against SARS-CoV-2 main protease (M pro), a key enzyme in the replication of the virus.

Case Study: SARS-CoV-2 Inhibition

A recent study explored the inhibitory effects of quinoline-based compounds on SARS-CoV-2 M pro. The results indicated that certain derivatives exhibited superior inhibitory activity compared to known inhibitors like baicalein. For instance, a compound derived from this class demonstrated an IC50 value of 0.085 µM against M pro, indicating potent antiviral properties .

| Compound | Target | IC50 (µM) | Comparison |

|---|---|---|---|

| Compound C | SARS-CoV-2 M pro | 0.085 | Better than baicalein |

| Compound D | SARS-CoV-2 M pro | 0.966 | Standard inhibitor |

These findings suggest that modifications to the quinoline scaffold can enhance antiviral efficacy, highlighting the importance of continued research in this area .

Synthetic Pathways and Development

The synthesis of this compound involves several methodologies that allow for the incorporation of various functional groups to optimize biological activity. A modular three-component synthesis has been developed that facilitates the production of diverse substituted quinolines efficiently from readily available starting materials .

Synthetic Route Overview

The synthetic process typically includes:

- Imidoylative Sonogashira Coupling : This step allows for the introduction of aryl groups.

- Acid-Mediated Cyclization : This step forms the quinoline core structure.

- Functionalization : Subsequent reactions can introduce additional substituents to enhance pharmacological properties.

The flexibility in synthesis not only aids in producing a wide array of derivatives but also supports structure-activity relationship (SAR) studies essential for drug development .

Mechanism of Action

The mechanism of action of 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one depends on its specific biological target

Enzymes: Inhibition of key enzymes involved in disease pathways.

Receptors: Binding to specific receptors to modulate biological responses.

DNA/RNA: Intercalation into DNA/RNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Position and Electronic Effects

The biological and physicochemical properties of quinolinones are highly dependent on substituent positions and electronic effects. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison of Quinolinone Derivatives

Spectral and Physicochemical Properties

- IR Spectroscopy: The carbonyl (C=O) stretch in quinolinones typically appears near 1650–1670 cm⁻¹. For example, compound 12f (6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one) shows a C=O stretch at 1669 cm⁻¹ , while the trimethoxy derivative likely exhibits a similar absorption, albeit with minor shifts due to electron-donating methoxy groups.

- NMR Data : Methoxy groups in the trimethoxy derivative would produce distinct singlet peaks in the ¹H NMR spectrum (δ 3.8–4.0 ppm), as seen in compound 12g (δ 3.68 ppm for methoxy groups) . The phenyl group at position 2 would contribute aromatic protons near δ 7.0–7.5 ppm.

Biological Activity

5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one is an intriguing compound within the quinoline family, noted for its potential biological activities, particularly in anticancer and antimalarial contexts. This article synthesizes existing research findings to elucidate the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and implications for future therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline backbone with three methoxy groups at the 5, 6, and 7 positions and a phenyl substituent at the 2-position. This unique structure is believed to contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance:

- Cytotoxicity Studies : A series of derivatives were tested against multiple cancer cell lines including COLO205 (colorectal adenocarcinoma), H460 (non-small-cell lung cancer), and Hep3B (liver cancer). The compound demonstrated significant antiproliferative effects with IC50 values ranging from to against these cell lines .

- Mechanism of Action : Molecular docking studies suggest that these compounds may inhibit tubulin polymerization by binding to the colchicine site on tubulin. This interaction leads to cell cycle arrest in the G2/M phase and induces apoptosis through downregulation of cyclin-dependent kinases .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 22 | COLO205 | 0.32 | Tubulin inhibition |

| 22 | H460 | 0.89 | Apoptosis induction |

| 12e | HL-60 | <0.1 | G2/M phase arrest |

Antimalarial Activity

In addition to its anticancer properties, derivatives of this compound have shown promise against malaria:

- Inhibition of Plasmodium falciparum : Compounds were assessed for their ability to inhibit the growth of P. falciparum trophozoites. The results indicated that certain derivatives effectively arrested parasitemia growth with IC50 values significantly lower than traditional antimalarial drugs .

Table 2: Antimalarial Activity of Quinoline Derivatives

| Compound | Stage Targeted | IC50 (μM) | Comparison with Control |

|---|---|---|---|

| 4 | Trophozoite | 0.7 | ATV (1 μM) |

| 14 | Ookinete | Submicromolar | Chloroquine (2-fold) |

Case Studies

Several case studies provide insights into the practical applications and effectiveness of these compounds:

- Case Study on Cytotoxicity : In vitro studies demonstrated that a derivative exhibited significant cytotoxic effects on various cancer cell lines while showing minimal toxicity towards normal cells . This selectivity is crucial for developing effective anticancer therapies.

- Antimalarial Efficacy : Another study reported that specific derivatives not only inhibited the growth of P. falciparum but also affected its developmental stages, suggesting potential for transmission-blocking strategies .

Q & A

Q. What are the established synthetic routes for 5,6,7-Trimethoxy-2-phenylquinolin-4(1H)-one?

- Methodological Answer : Synthesis typically involves cyclization of substituted aniline precursors with ketones or aldehydes under acidic conditions. For example, LiAlH₄-mediated reduction of intermediate amides followed by SOCl₂ treatment can generate reactive intermediates for quinolinone ring formation . Methoxy groups are introduced via nucleophilic substitution or O-methylation using methyl iodide in the presence of a base. Multi-step purification (e.g., column chromatography) is critical to isolate the target compound from byproducts .

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm methoxy (-OCH₃) and phenyl substituents. For example, aromatic protons in the quinolinone core appear between δ 6.5–8.5 ppm, while methoxy groups resonate near δ 3.8–4.0 ppm .

- X-ray Crystallography : Single-crystal diffraction (e.g., Cu-Kα radiation) resolves the planar quinolinone structure and substituent orientation. Metrics like R-factor (<0.05) and mean C–C bond length (≈1.40 Å) validate structural accuracy .

- HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., [M+H]⁺ ion matching C₁₈H₁₇NO₄) .

Q. What are the key physicochemical properties influencing its solubility and stability?

- Methodological Answer :

- LogP Determination : Reverse-phase HPLC or shake-flask methods quantify hydrophobicity. Methoxy groups increase lipophilicity (logP ≈ 2.5–3.5), while the ketone moiety may reduce solubility in aqueous buffers .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability; decomposition temperatures >200°C suggest suitability for high-temperature reactions .

Advanced Research Questions

Q. How can computational methods predict electronic properties and reactivity?

- Methodological Answer :

- DFT Calculations : B3LYP/6-31G(d) models optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps). For example, electron-withdrawing methoxy groups may lower LUMO energy, enhancing electrophilic reactivity .

- Molecular Dynamics (MD) : Simulates solvation effects in polar solvents (e.g., DMSO) to predict aggregation behavior .

Q. What strategies resolve contradictions in reported bioactivity data?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., replacing phenyl with fluorophenyl) identifies critical pharmacophores. For instance, antimalarial activity in related 4(1H)-quinolones correlates with logP and methoxy positioning .

- Dose-Response Curves : IC₅₀ values from enzyme inhibition assays (e.g., Plasmodium lactate dehydrogenase) clarify potency discrepancies across studies .

Q. How can synthetic yields be optimized for scale-up?

- Methodological Answer :

- DoE (Design of Experiments) : Multivariate analysis identifies optimal reaction parameters (e.g., temperature, catalyst loading). For cyclization steps, a 10 mol% p-toluenesulfonic acid catalyst at 80°C improves yields by 15–20% .

- Flow Chemistry : Continuous reactors minimize side reactions (e.g., hydrolysis of methoxy groups) during large-scale synthesis .

Q. What advanced techniques validate metabolic stability in vitro?

- Methodological Answer :

- Hepatocyte Incubation : LC-MS/MS monitors parent compound depletion over time (t₁/₂ >60 min suggests favorable metabolic stability) .

- CYP450 Inhibition Assays : Fluorescence-based screening (e.g., CYP3A4) identifies enzyme inhibition risks, guiding structural modifications to reduce toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.